1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
1-((6-Oxabicyclo[310]hexan-3-yl)methyl)-1H-1,2,4-triazole is a complex organic compound featuring a triazole ring and a bicyclic oxabicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole typically involves the annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an epoxide, while reduction could produce a more saturated compound.
Scientific Research Applications
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and other interactions, while the oxabicyclohexane moiety provides structural stability. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole is unique due to the presence of both a triazole ring and an oxabicyclohexane moiety. This combination provides distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(2-8-7(1)12-8)3-11-5-9-4-10-11/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKFOQWSYXWNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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